

# Technical Guide: Spectroscopic and Synthetic Overview of N-Substituted Benzimidazoles

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## Compound of Interest

**Compound Name:** 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole

**Cat. No.:** B571982

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Audience: Researchers, scientists, and drug development professionals.

**Disclaimer:** Extensive searches for spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry) for the specific compound **6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole** (CAS No. 1245649-58-4) did not yield publicly available experimental data. While several commercial suppliers list this compound, the actual spectral data is not disclosed in accessible literature or databases.

This guide provides a representative technical overview based on the general synthesis and characterization of N-substituted benzimidazoles, a class of compounds to which the requested molecule belongs. The data and protocols presented herein are illustrative and based on common methodologies for analogous structures.

## Representative Spectroscopic Data

The following tables summarize typical spectroscopic data for a representative N-substituted benzimidazole. This data is provided as an example to illustrate the expected spectral characteristics.

Table 1: Representative  $^1\text{H}$  NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.10	s	1H	H-2 (imidazole)
7.80 - 7.30	m	4H	Ar-H
4.50	m	1H	N-CH (substituent)
3.90	m	2H	O-CH <sub>2</sub> (substituent)
2.10	m	2H	CH <sub>2</sub> (substituent)
1.80	m	2H	CH <sub>2</sub> (substituent)

Table 2: Representative <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
152.0	C-2 (imidazole)
143.0	C-7a (bridgehead)
135.0	C-3a (bridgehead)
123.0	Ar-CH
122.0	Ar-CH
120.0	Ar-CH
110.0	Ar-CH
68.0	O-CH <sub>2</sub> (substituent)
55.0	N-CH (substituent)
30.0	CH <sub>2</sub> (substituent)

Table 3: Representative Mass Spectrometry Data

m/z	Assignment
[M+H] <sup>+</sup>	Molecular Ion
[M+Na] <sup>+</sup>	Sodium Adduct

## Experimental Protocols

The synthesis of N-substituted benzimidazoles, such as **6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole**, typically involves two key steps: the formation of the benzimidazole core and the subsequent N-alkylation or N-arylation.

### General Synthesis of the Benzimidazole Core

The benzimidazole ring is commonly synthesized via the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Materials:

- 4-Bromo-1,2-phenylenediamine
- Formic acid
- Hydrochloric acid (5 M)
- Sodium hydroxide solution (10 M)
- Water

Procedure:

- A mixture of 4-bromo-1,2-phenylenediamine (1 equivalent) and formic acid (10 volumes) is heated at reflux for 2-4 hours.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.

- The solution is neutralized by the slow addition of 10 M sodium hydroxide solution until a pH of approximately 7-8 is reached, leading to the precipitation of the product.
- The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 6-bromobenzimidazole.

## N-Alkylation with a Tetrahydropyran Moiety

The N-H of the benzimidazole can be alkylated using a suitable electrophile, in this case, a derivative of tetrahydropyran.

### Materials:

- 6-Bromobenzimidazole
- 4-Tosyloxy-tetrahydro-2H-pyran
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine

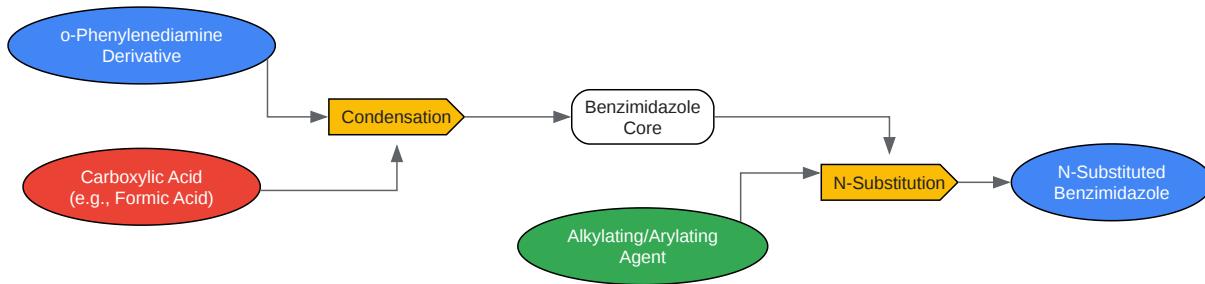
### Procedure:

- To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, a solution of 6-bromobenzimidazole (1.0 equivalent) in anhydrous DMF is added dropwise.
- The reaction mixture is stirred at 0 °C for 30 minutes.
- A solution of 4-tosyloxy-tetrahydro-2H-pyran (1.1 equivalents) in anhydrous DMF is then added dropwise.
- The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
- Reaction progress is monitored by TLC.

- Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.
- The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford **6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole**.

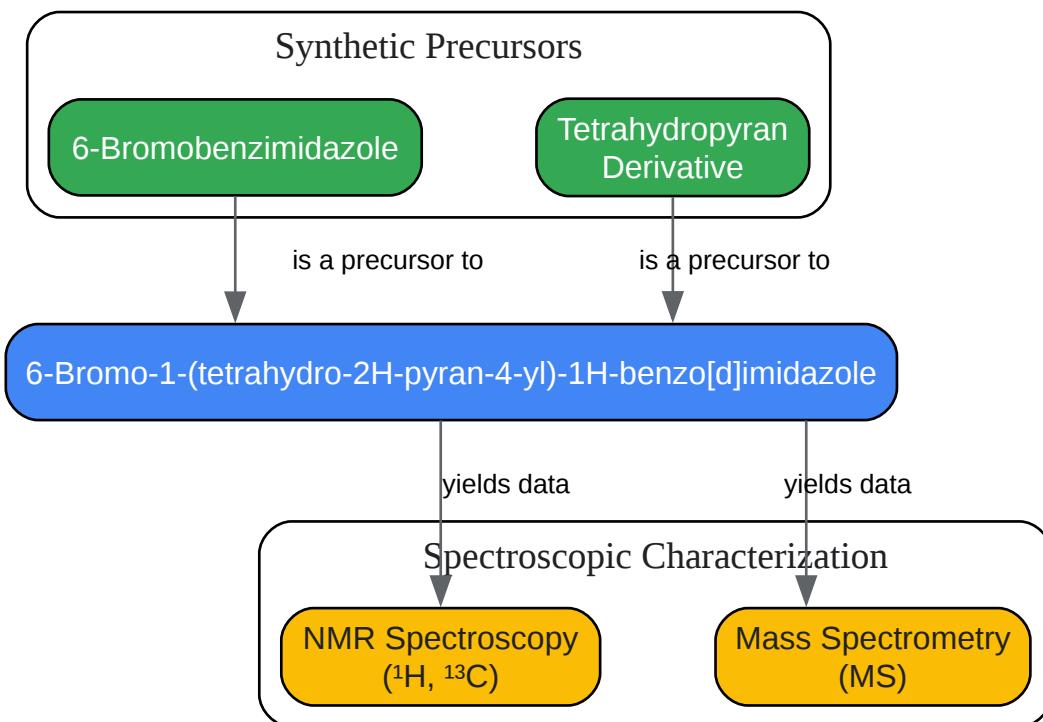
## Visualizations

The following diagrams illustrate the general synthetic workflow for N-substituted benzimidazoles.



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Caption: General synthetic workflow for N-substituted benzimidazoles.

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Caption: Key relationships in the synthesis and analysis of the target compound.

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